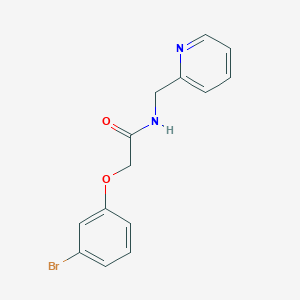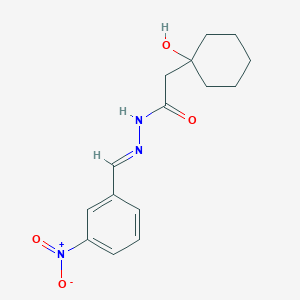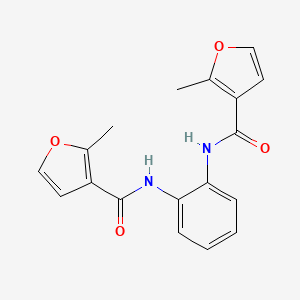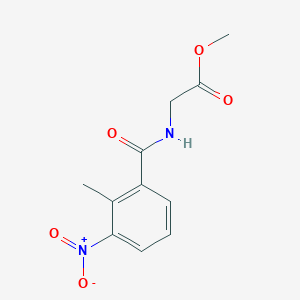![molecular formula C18H19ClN2O B5739973 1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B5739973.png)
1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine, commonly known as CPAP, is a synthetic compound that belongs to the class of piperazine derivatives. CPAP has been extensively studied for its potential therapeutic applications in various diseases, including anxiety disorders, depression, and schizophrenia.
作用机制
The exact mechanism of action of CPAP is not fully understood. However, studies suggest that CPAP acts as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the dopamine D2 receptor. CPAP also modulates the activity of the glutamate NMDA receptor, which plays a crucial role in the pathophysiology of various neuropsychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that CPAP modulates the release of various neurotransmitters, including serotonin, dopamine, and glutamate, which are involved in the regulation of mood and behavior. CPAP also alters the activity of various brain regions, including the prefrontal cortex, hippocampus, and amygdala, which are implicated in the pathophysiology of various neuropsychiatric disorders.
实验室实验的优点和局限性
CPAP has several advantages for lab experiments, including its high potency, selectivity, and specificity. CPAP also has a long half-life, which allows for sustained drug exposure and a more prolonged therapeutic effect. However, CPAP also has some limitations, including its poor water solubility, which can limit its bioavailability and absorption.
未来方向
There are several future directions for the research on CPAP. One possible direction is to investigate the potential therapeutic applications of CPAP in other neuropsychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Another direction is to explore the potential use of CPAP in combination with other drugs or therapies to enhance its therapeutic efficacy. Additionally, future studies could focus on developing novel CPAP analogs with improved pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, CPAP is a promising candidate for the treatment of various neuropsychiatric disorders, including anxiety disorders, depression, and schizophrenia. CPAP has a unique mechanism of action, which involves the modulation of various neurotransmitters and brain regions. Despite its limitations, CPAP has several advantages for lab experiments, and there are several future directions for the research on CPAP. Further studies are needed to fully understand the therapeutic potential of CPAP and to develop novel CPAP analogs with improved properties.
合成方法
CPAP can be synthesized by the reaction of 1-(4-chlorophenyl) ethanone with phenylpiperazine in the presence of a reducing agent such as sodium borohydride. The reaction yields CPAP as a white crystalline powder, which is further purified through recrystallization.
科学研究应用
CPAP has been extensively studied for its potential therapeutic applications in various diseases, including anxiety disorders, depression, and schizophrenia. Studies have shown that CPAP has anxiolytic, antidepressant, and antipsychotic properties, making it a promising candidate for the treatment of these disorders.
属性
IUPAC Name |
2-(4-chlorophenyl)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-16-8-6-15(7-9-16)14-18(22)21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRZBZXLYITLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671194 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Chlorophenyl)-1-(4-phenylpiperazin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(2,4-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5739906.png)



![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5739944.png)
![N'-[4-(dipropylamino)benzylidene]-2-furohydrazide](/img/structure/B5739945.png)


![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739977.png)
![5-allyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5739984.png)
![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)